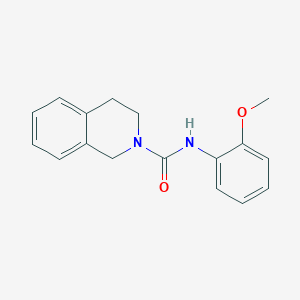
3-(4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone
Vue d'ensemble
Description
3-(4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone, also known as HMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. HMQ belongs to the class of quinazolinone derivatives, which have been reported to possess various pharmacological properties, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities.
Applications De Recherche Scientifique
Corrosion Inhibition
Quinazolinone derivatives, including 3-(4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone, have been investigated for their efficiency as corrosion inhibitors. A study found these compounds to be effective corrosion inhibitors for mild steel in acidic environments. Their protective capabilities are attributed to the formation of a protective layer on the metal surface, as confirmed by surface analysis and UV-visible spectrometry (Errahmany et al., 2020).
Antimicrobial Activity
Research has shown that quinazolinone derivatives, including this compound, exhibit antimicrobial properties. A study synthesizing and testing various quinazolinone derivatives revealed their effectiveness against several bacterial strains, indicating their potential as antimicrobial agents (Demirel et al., 2019).
Analgesic Activity
Quinazolinone compounds have been explored for their potential analgesic effects. A study on 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, a related derivative, demonstrated significant analgesic activity in animal models, suggesting that similar quinazolinone derivatives could possess pain-relieving properties (Osarodion, 2023).
Hypolipidemic Activities
Certain quinazolinone derivatives have been synthesized and found to exhibit hypolipidemic activities, which may be beneficial for lowering cholesterol and triglyceride levels. These activities are linked to the structural features of the quinazolinone ring system (Kurogi et al., 1996).
Anticancer Potential
Quinazolinone-based compounds have shown promise as anticancer agents. A study on Schiff base ligands derived from 4(3H)-quinazolinone and their metal complexes demonstrated significant in vitro anticancer activity against human cancer cell lines, highlighting their potential therapeutic applications (Ashok et al., 2020).
Luminescent Material and Bioimaging
Recent advances have identified quinazolinone derivatives as potential luminescent materials and bioimaging agents. Their biocompatibility and low toxicity make them suitable for use as fluorescent probes and in biological imaging applications (Xing et al., 2021).
Antioxidant Properties
Quinazolinone scaffolds, including derivatives of this compound, have been synthesized and evaluated for their antioxidant properties. The structure-antioxidant activity relationship suggests the potential of these compounds as antioxidants (Mravljak et al., 2021).
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-16-14-5-3-2-4-13(14)15(19)17(10)11-6-8-12(18)9-7-11/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLZXMLRWNIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)



![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)
![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)


![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)


![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)